molecular formula C9H10ClNO2 B15061493 3-(4-Methylpyridin-3-yl)prop-2-enoic acid;hydrochloride

3-(4-Methylpyridin-3-yl)prop-2-enoic acid;hydrochloride

Cat. No.: B15061493
M. Wt: 199.63 g/mol
InChI Key: CBNVOLVAOGWTLV-UHFFFAOYSA-N
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Description

3-(4-methylpyridin-3-yl)prop-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H9NO2·HCl. It is also known by its IUPAC name, (E)-3-(4-methylpyridin-3-yl)acrylic acid hydrochloride . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpyridin-3-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 4-methylpyridine with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpyridin-3-yl)prop-2-enoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products depending on the substituents introduced .

Scientific Research Applications

3-(4-methylpyridin-3-yl)prop-2-enoic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methylpyridin-3-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(4-methylpyridin-3-yl)prop-2-enoic acid hydrochloride include:

Uniqueness

What sets 3-(4-methylpyridin-3-yl)prop-2-enoic acid hydrochloride apart from these similar compounds is its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain research and industrial applications .

Properties

IUPAC Name

3-(4-methylpyridin-3-yl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c1-7-4-5-10-6-8(7)2-3-9(11)12;/h2-6H,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNVOLVAOGWTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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